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Compound of Interest

Compound Name: 1-(2-Methoxybenzoyl)piperazine

Cat. No.: B174028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-
Methoxybenzoyl)piperazine, a compound of interest in medicinal chemistry and drug

development. Due to the limited availability of a complete, experimentally verified dataset for 1-
(2-Methoxybenzoyl)piperazine in the public domain, this document presents a representative

spectroscopic profile based on data from closely related analogs and established principles of

spectroscopic analysis. The methodologies provided are generalized protocols applicable to

the synthesis and characterization of this class of compounds.

Spectroscopic Data
The following tables summarize the expected and representative spectroscopic data for 1-(2-
Methoxybenzoyl)piperazine. This data is compiled from analyses of isomeric compounds and

derivatives, and is intended to serve as a reference for characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)
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¹H NMR (Proton) ¹³C NMR (Carbon)

Chemical Shift (δ) ppm Assignment

~7.4-7.2 (m, 2H) Aromatic (CH)

~7.0-6.8 (m, 2H) Aromatic (CH)

~3.85 (s, 3H) Methoxy (-OCH₃)

~3.8-3.4 (br m, 4H) Piperazine (-CH₂-N-CO-)

~3.0-2.8 (br m, 4H) Piperazine (-CH₂-N-)

~2.0 (br s, 1H) Piperazine (-NH)

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3300-3200
N-H Stretch (Piperazine

secondary amine)
Medium

~3000-2800
C-H Stretch (Aromatic and

Aliphatic)
Strong

~1640 C=O Stretch (Amide) Strong

~1600, ~1480 C=C Stretch (Aromatic) Medium

~1240 C-O Stretch (Aryl ether) Strong

~1100 C-N Stretch Medium

Table 3: Mass Spectrometry (MS) Data (Predicted)

m/z (Mass-to-Charge Ratio) Assignment

220.12 [M]⁺ (Molecular Ion)

135.05 [M - C₄H₉N₂]⁺ (Loss of piperazine moiety)

85.06 [C₄H₉N₂]⁺ (Piperazine fragment)
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Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

analysis of 1-(2-Methoxybenzoyl)piperazine, based on established methods for similar

compounds.

2.1 Synthesis Protocol: Amide Coupling

Dissolution: Dissolve piperazine (1.1 equivalents) in a suitable aprotic solvent such as

dichloromethane (DCM) or tetrahydrofuran (THF).

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the

solution and cool the mixture to 0 °C in an ice bath.

Acyl Chloride Addition: Slowly add a solution of 2-methoxybenzoyl chloride (1.0 equivalent)

in the same solvent to the cooled piperazine solution with continuous stirring.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

2.2 NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and 16-64 scans.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. A greater number of scans (1024 or more) is typically required due to the lower

natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data (Free Induction Decay - FID) with Fourier

transformation, phase correction, and baseline correction.

2.3 IR Spectroscopy Protocol

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of

4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction using a spectrum of the empty ATR

crystal.

2.4 Mass Spectrometry Protocol

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable

volatile solvent such as methanol or acetonitrile.

Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled

with a liquid chromatography (LC) system. Electrospray ionization (ESI) in positive ion mode

is a common method for this type of molecule.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain

fragmentation patterns.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a chemical compound like 1-(2-Methoxybenzoyl)piperazine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b174028?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Spectroscopic Characterization

Piperazine + 2-Methoxybenzoyl Chloride

Amide Coupling

1. Reaction

Aqueous Workup

2. Quenching & Extraction

Column Chromatography

3. Purification

Pure 1-(2-Methoxybenzoyl)piperazine

4. Isolation

NMR Spectroscopy (¹H, ¹³C)

Data Analysis and Structure Confirmation

IR Spectroscopy Mass Spectrometry

Analysis Analysis Analysis

Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 1-(2-
Methoxybenzoyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b174028#spectroscopic-data-nmr-ir-ms-
for-1-2-methoxybenzoyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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